N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde
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Overview
Description
N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde is a chemical compound with the molecular formula C₁₂H₁₀ClNO. It is known for its unique structure, which includes a pyrrole ring substituted with a phenylmethyl group and a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde typically involves the reaction of 5-chloropyrrole-2-carboxaldehyde with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-phenylmethyl-5-chloropyrrole-2-carboxylic acid.
Reduction: N-phenylmethyl-5-chloropyrrole-2-methanol.
Substitution: N-phenylmethyl-5-substituted-pyrrole-2-carboxaldehyde.
Scientific Research Applications
N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of protein function or gene expression. Detailed studies on its mechanism of action are limited, but it is believed to exert its effects through covalent modification of target proteins .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-chloropyrrole-2-carboxaldehyde
- 1-benzyl-5-chloropyrrole-2-carboxaldehyde
Uniqueness
N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde is unique due to the presence of both a phenylmethyl group and a chlorine atom on the pyrrole ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
1-benzyl-5-chloropyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-12-7-6-11(9-15)14(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGUTOCEVYCZNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=C2Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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